N-[(Z)-[(4,7-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide is a complex organic compound characterized by its unique quinazoline structureIts molecular formula is C17H21N5O2, and it has a molecular weight of 327.38 g/mol .
Vorbereitungsmethoden
The synthesis of N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide involves several steps, typically starting with the preparation of the quinazoline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide can be compared with other quinazoline derivatives. Similar compounds include 4,7-dimethylquinazoline and its various substituted derivatives. The uniqueness of N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C17H21N5O2 |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[N'-(4,7-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-8-7-10(3)9-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
InChI-Schlüssel |
SOHVZXYWFYEFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(=NC1=NC(=C2C=CC(=CC2=N1)C)C)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.